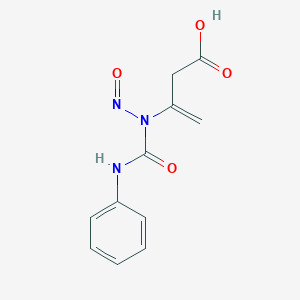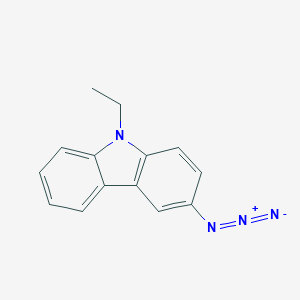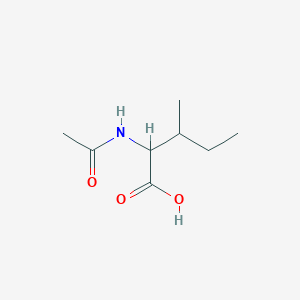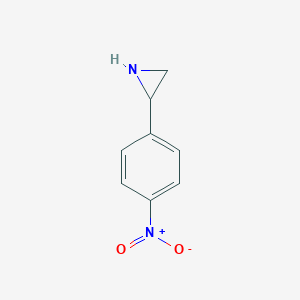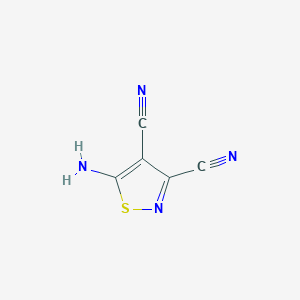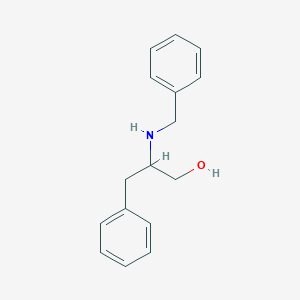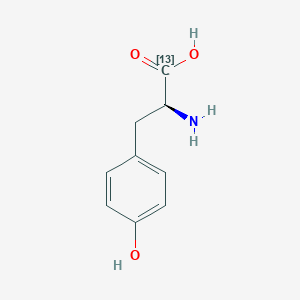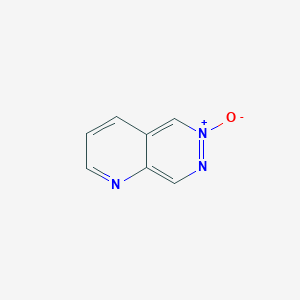
Pyrido(2,3-d)pyridazine 6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,3-d)pyridazine 6-oxide (PPNO) is a heterocyclic compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. PPNO is a derivative of pyridazine and is a potent inhibitor of various enzymes.
Mecanismo De Acción
The mechanism of action of Pyrido(2,3-d)pyridazine 6-oxide involves the inhibition of enzymes by binding to their active sites. This compound binds to the copper ion in the active site of tyrosinase, which inhibits the catalytic activity of the enzyme. Similarly, this compound inhibits the activity of acetylcholinesterase by binding to the catalytic site of the enzyme. The inhibition of these enzymes results in the modulation of various physiological processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to exhibit neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrido(2,3-d)pyridazine 6-oxide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. This compound is also readily available and can be obtained from various commercial sources. However, this compound has some limitations for lab experiments. It is a potent inhibitor of various enzymes, which can make it difficult to study the effects of specific enzymes. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of Pyrido(2,3-d)pyridazine 6-oxide. One potential direction is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to exhibit potent inhibitory activity against various enzymes, which can be beneficial in the treatment of various diseases. Additionally, the development of this compound-based imaging agents can be useful in the diagnosis and monitoring of various diseases. Another potential direction is the study of the structure-activity relationship of this compound. The optimization of the structure of this compound can lead to the development of more potent and selective inhibitors of various enzymes.
Métodos De Síntesis
The synthesis of Pyrido(2,3-d)pyridazine 6-oxide involves the reaction of pyridazine with hydrogen peroxide in the presence of a catalyst. The reaction proceeds via an oxidation reaction, which results in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reactants.
Aplicaciones Científicas De Investigación
Pyrido(2,3-d)pyridazine 6-oxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in the treatment of various diseases.
Propiedades
Número CAS |
19866-61-6 |
|---|---|
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
6-oxidopyrido[2,3-d]pyridazin-6-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-5-6-2-1-3-8-7(6)4-9-10/h1-5H |
Clave InChI |
VCYGGHIDKYQIRH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C[N+](=NC=C2N=C1)[O-] |
SMILES canónico |
C1=CC2=C[N+](=NC=C2N=C1)[O-] |
Otros números CAS |
19866-61-6 |
Sinónimos |
PYRIDO[2,3-D]PYRIDAZINE-6-OXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




